molecular formula C7H5F3O3S B13338330 2-(Trifluoromethyl)benzenesulfonic acid CAS No. 229326-04-9

2-(Trifluoromethyl)benzenesulfonic acid

Cat. No.: B13338330
CAS No.: 229326-04-9
M. Wt: 226.17 g/mol
InChI Key: IXSGUIFSMPTAGW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzenesulfonic acid is an organosulfur compound with the molecular formula C7H5F3O3S. It is a strong organic acid that is soluble in water and various organic solvents. This compound is typically found as a colorless to pale yellow solid, often in powder or crystalline form. It is known for its corrosive properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzenesulfonic acid is commonly synthesized through the sulfonation of 2-(trifluoromethyl)benzene. This process involves the reaction of 2-(trifluoromethyl)benzene with sulfur trioxide or fuming sulfuric acid under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity. The product is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed by reacting with amines.

    Sulfonyl Chlorides: Formed by reacting with chlorinating agents like phosphorus pentachloride.

    Esters: Formed by reacting with alcohols.

Scientific Research Applications

2-(Trifluoromethyl)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the functionalization of aromatic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals, especially as a precursor for drug candidates.

    Industry: It is used in the production of detergents, emulsifiers, and other surfactants

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst or reagent in various chemical reactions. It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The trifluoromethyl group enhances its reactivity by increasing the electron-withdrawing capacity, making the aromatic ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)benzenesulfonic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and makes it a valuable reagent in various chemical transformations. Its strong acidic nature and ability to participate in a wide range of reactions make it distinct from other similar compounds .

Properties

CAS No.

229326-04-9

Molecular Formula

C7H5F3O3S

Molecular Weight

226.17 g/mol

IUPAC Name

2-(trifluoromethyl)benzenesulfonic acid

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H,(H,11,12,13)

InChI Key

IXSGUIFSMPTAGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

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